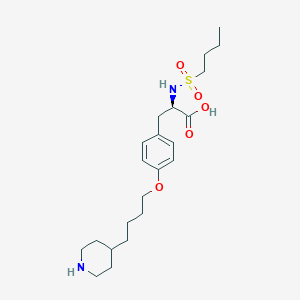
(R)-Tirofiban
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Tirofiban is a synthetic, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, which is found on the surface of platelets. This compound is used primarily as an antiplatelet agent to prevent thrombotic cardiovascular events, such as myocardial infarction and stroke, by inhibiting platelet aggregation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tirofiban typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions, such as alkylation, amidation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of ®-Tirofiban is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the purity and identity of the compound throughout the production process.
化学反应分析
Types of Reactions
®-Tirofiban undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Tirofiban include acids, bases, oxidizing agents, and reducing agents. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of ®-Tirofiban depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
科学研究应用
®-Tirofiban has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of glycoprotein IIb/IIIa antagonists.
Biology: Researchers use ®-Tirofiban to investigate the mechanisms of platelet aggregation and thrombus formation.
Medicine: It is studied for its potential therapeutic effects in preventing and treating thrombotic cardiovascular events.
Industry: ®-Tirofiban is used in the development of new antiplatelet drugs and formulations.
作用机制
®-Tirofiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets, thereby inhibiting the binding of fibrinogen and other adhesive molecules. This prevents platelet aggregation and thrombus formation. The molecular targets and pathways involved include the inhibition of the integrin receptor signaling pathway, which is crucial for platelet adhesion and aggregation.
相似化合物的比较
Similar Compounds
Eptifibatide: Another glycoprotein IIb/IIIa antagonist with a similar mechanism of action.
Abciximab: A monoclonal antibody that targets the glycoprotein IIb/IIIa receptor.
Uniqueness
®-Tirofiban is unique in its non-peptide structure, which provides advantages in terms of stability and ease of synthesis compared to peptide-based antagonists like Eptifibatide and Abciximab. Additionally, its specific binding affinity and selectivity for the glycoprotein IIb/IIIa receptor make it a valuable tool in both research and clinical settings.
属性
分子式 |
C22H36N2O5S |
|---|---|
分子量 |
440.6 g/mol |
IUPAC 名称 |
(2R)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m1/s1 |
InChI 键 |
COKMIXFXJJXBQG-OAQYLSRUSA-N |
手性 SMILES |
CCCCS(=O)(=O)N[C@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
规范 SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


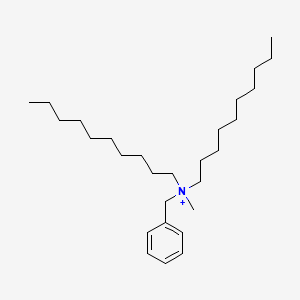


![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
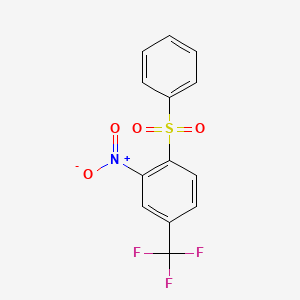
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
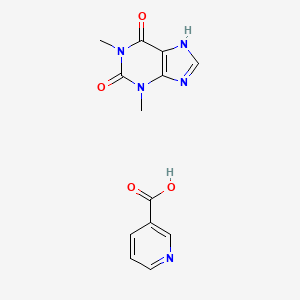
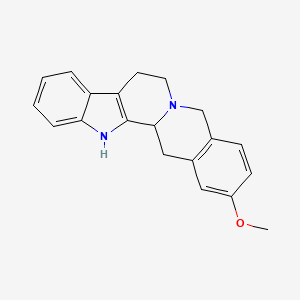

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
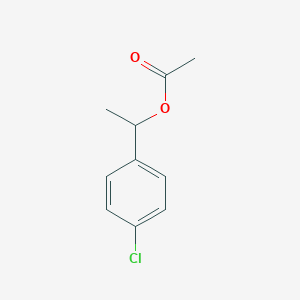
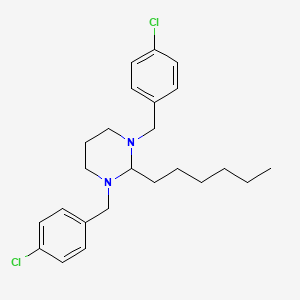
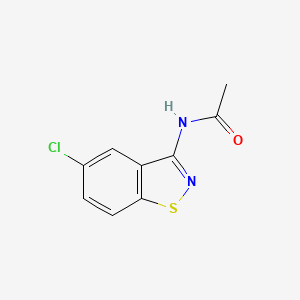
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
